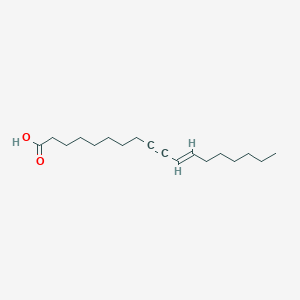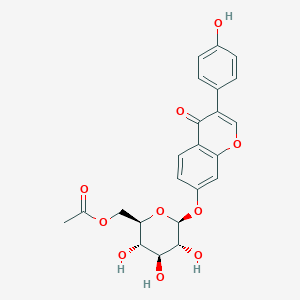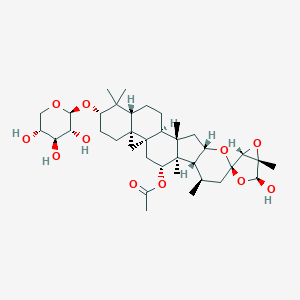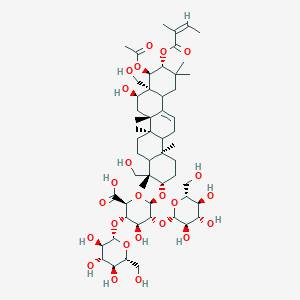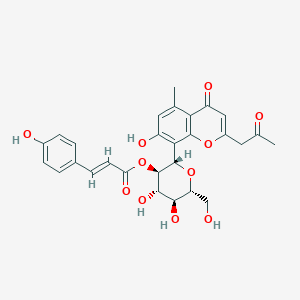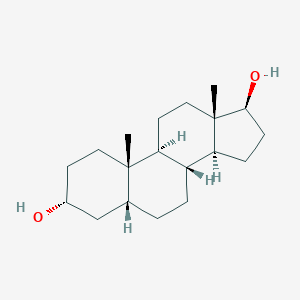
5beta-Androstane-3alpha,17beta-diol
Übersicht
Beschreibung
5beta-Androstane-3alpha,17beta-diol, also known as 5α-androstane-3β,17β-diol, is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) . It is a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion .
Molecular Structure Analysis
The molecular structure of 5beta-Androstane-3alpha,17beta-diol is characterized by a chemical formula of C19H32O2 . The average molecular weight is 292.4562 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5beta-Androstane-3alpha,17beta-diol include a melting point of 168–170 °C . The compound has a molar mass of 292.463 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
Etiocholanediol has been studied for its potential neuroprotective effects. It may play a role in reducing neuroinflammation and oxidative stress in neurological disorders such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD). Its interaction with various neurotransmitter receptors suggests a broad spectrum of potential applications in neurobehavioral dysfunctions .
Metabolic Studies
In metabolic research, Etiocholanediol is used to understand the interconversions of steroids. It serves as a substrate to study the enzymatic activities involved in the oxidation-reduction of carbon-carbon and carbon-oxygen bonds in steroids, which is crucial for understanding steroid metabolism and function .
Endocrinology
Etiocholanediol is significant in endocrinological studies, particularly in understanding the hormonal pathways and their implications in diseases. It has been isolated from the urine of patients with Addison’s disease, indicating its role in the disease’s metabolic profile and potential as a biomarker .
Reproductive Biology
Research involving Etiocholanediol has implications in reproductive biology. It is used to study the conversion of androgens in bovine sperm and epididymal tissue, which is essential for understanding fertility and the development of reproductive technologies .
Wirkmechanismus
Etiocholanediol, also known as 3alpha,17beta-Dihydroxyetiocholane, ETIOCHOLANDIOL, or 5beta-Androstane-3alpha,17beta-diol, is a naturally occurring etiocholane (5β-androstane) steroid and an endogenous metabolite of testosterone .
Target of Action
Etiocholanediol is primarily targeted towards the androgen receptors in the body, as it is a metabolite of testosterone . The androgen receptors play a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
The compound interacts with its targets by binding to the androgen receptors. This binding can lead to a series of changes in the body, primarily related to the expression of genes associated with male sexual characteristics .
Biochemical Pathways
Etiocholanediol is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone . This transformation is part of the larger steroid hormone biosynthesis pathway, which plays a critical role in the development and functioning of several physiological systems.
Result of Action
The binding of Etiocholanediol to androgen receptors can lead to a variety of molecular and cellular effects. These include the regulation of gene expression, which can influence a range of physiological processes, from the development of male sexual characteristics to the maintenance of muscle and bone mass .
Action Environment
The action, efficacy, and stability of Etiocholanediol can be influenced by a variety of environmental factors. These may include the presence of other hormones, the expression levels of androgen receptors, and the individual’s overall health status. Additionally, factors such as age, diet, and lifestyle may also impact the action of Etiocholanediol .
Zukünftige Richtungen
5beta-Androstane-3alpha,17beta-diol has been implicated in the regulation of gonadotropin secretion . It has also been found to have antiproliferative effects against prostate cancer cells . Future research may focus on these areas and the potential of 5beta-Androstane-3alpha,17beta-diol as a natural alternative to synthetic androgenic steroids in the treatment of muscle wasting and other conditions.
Eigenschaften
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-GCXXXECGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017857 | |
| Record name | Etiocholanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1851-23-6 | |
| Record name | 5β-Androstane-3α,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



